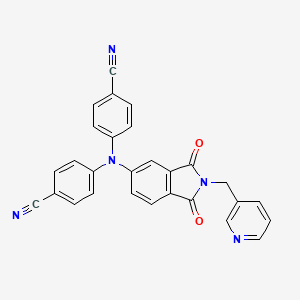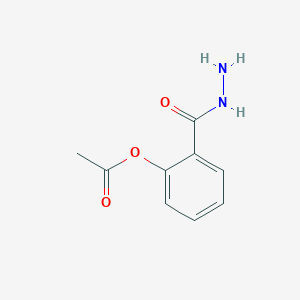![molecular formula C11H12Br2O4 B12551819 1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate CAS No. 169274-84-4](/img/structure/B12551819.png)
1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate is a complex organic compound with a unique structure that includes a bromomethylidene group and a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the bromomethylidene group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The dihydrofuran ring structure also plays a role in the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-Bromo-5-(iodomethyl)-5-methoxy-2-oxofuran-3-yl]butyl acetate: A similar compound with an iodine atom instead of a bromine atom.
1-[4-Bromo-5-(bromomethylene)-2-oxo-2,5-dihydro-3-furanyl]butyl acetate: Another closely related compound with slight structural variations.
Uniqueness
1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
169274-84-4 |
|---|---|
Formule moléculaire |
C11H12Br2O4 |
Poids moléculaire |
368.02 g/mol |
Nom IUPAC |
1-[4-bromo-5-(bromomethylidene)-2-oxofuran-3-yl]butyl acetate |
InChI |
InChI=1S/C11H12Br2O4/c1-3-4-7(16-6(2)14)9-10(13)8(5-12)17-11(9)15/h5,7H,3-4H2,1-2H3 |
Clé InChI |
ZHKRZTOJPXQAJI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C(=CBr)OC1=O)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


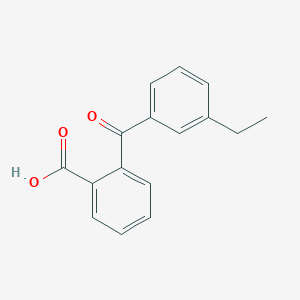
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)
![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
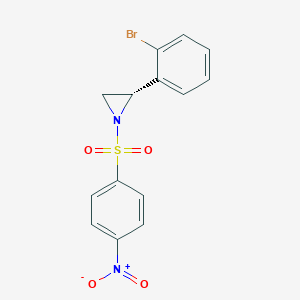
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
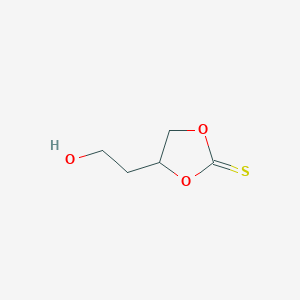
![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)
